
9-Fluorenylmethyl chloroformate
Overview
Description
Preparation Methods
9-Fluorenylmethyl chloroformate can be synthesized through several methods. One common method involves the reaction of 9-fluorenylmethanol with phosgene. due to the toxicity of phosgene, alternative methods have been developed. One such method involves the use of triphosgene as a safer alternative. The reaction typically involves adding chloroform, 9-fluorenylmethanol, and triphosgene to a reactor, followed by the addition of 4-dimethylaminopyridine in an ice bath. The reaction is carried out for 2-4 hours, resulting in the formation of this compound .
Chemical Reactions Analysis
9-Fluorenylmethyl chloroformate undergoes various chemical reactions, primarily involving substitution reactions. It is commonly used to introduce the Fmoc protecting group to amines, forming Fmoc-protected amino acids. This reaction typically involves the use of bases such as pyridine or triethylamine. The major product of this reaction is the Fmoc-protected amine, which is a key intermediate in peptide synthesis .
Scientific Research Applications
Chemical Synthesis
a. Protection of Amino Acids and Peptides
FMOC-Cl is widely employed as a protecting group for amino acids during peptide synthesis. The FMOC group can be easily removed under mild conditions, making it an ideal choice for sequential synthesis processes. This property is crucial in solid-phase peptide synthesis, where the selective protection and deprotection of functional groups are necessary.
b. Synthesis of Amino Acid Esters
The compound is also used in the synthesis of amino acid esters. By reacting FMOC-Cl with amino acids, researchers can produce esters that are valuable intermediates for further synthetic applications .
Analytical Chemistry
a. Pre-column Derivatization
FMOC-Cl serves as a derivatizing agent in analytical methods, particularly for the quantification of secondary amino acids and other compounds. For instance, it has been effectively used in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of fumonisins B1 and B2 in feed samples . This method enhances sensitivity and selectivity, allowing for accurate detection even at low concentrations.
b. Immunoaffinity Column Cleanup
In analytical protocols involving immunoaffinity columns, FMOC-Cl has been utilized to improve sample cleanup processes. The derivatization with FMOC-Cl facilitates the quantification of contaminants such as zearalenol and chloramphenicol in food products, ensuring compliance with safety regulations .
Pharmaceutical Applications
a. Drug Development
FMOC-Cl plays a significant role in pharmaceutical research, particularly in the development of new drugs that target various diseases. Its ability to form stable derivatives allows chemists to explore structure-activity relationships more effectively during drug design processes .
b. Synthesis of Bioactive Compounds
The compound has been used as a building block in the synthesis of biologically active molecules. For example, it has been incorporated into synthetic pathways leading to marine metabolites and other pharmacologically relevant compounds .
Case Studies
Mechanism of Action
The primary mechanism of action of 9-fluorenylmethyl chloroformate involves the formation of a carbamate linkage with amine groups. This reaction is facilitated by the base-labile nature of the Fmoc group, which allows for easy removal under basic conditions. The Fmoc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions .
Comparison with Similar Compounds
9-Fluorenylmethyl chloroformate is unique in its ability to introduce the Fmoc protecting group, which is stable under acidic conditions but can be easily removed under basic conditions. Similar compounds include tert-butyloxycarbonyl (Boc) chloride and benzyloxycarbonyl (Cbz) chloride, which are also used for protecting amine groups. the Fmoc group is preferred in solid-phase peptide synthesis due to its stability and ease of removal .
Biological Activity
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a versatile reagent primarily used in organic synthesis, particularly in peptide synthesis as a coupling agent. Its biological activity, while less frequently discussed, is significant in various biochemical applications, including the derivatization of amino acids and peptides for analytical purposes. This article explores the biological activity of Fmoc-Cl, its applications in peptide synthesis, and relevant case studies that illustrate its utility in research.
Fmoc-Cl is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 272.72 g/mol. It is characterized by a fluorene moiety, which contributes to its chemical stability and reactivity. The compound is typically encountered as a white or off-white powder with a melting point of 60-63 °C.
Applications in Biological Research
Fmoc-Cl is primarily employed in the following biological contexts:
- Peptide Synthesis : Fmoc-Cl serves as an amine-protecting group during solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino groups, facilitating the sequential addition of amino acids to form polypeptides.
- Derivatization of Amino Acids : This compound is utilized to derivatize amino acids and peptides for enhanced detection in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) .
Biological Activity and Mechanism
The biological activity of Fmoc-Cl can be attributed to its role in modifying amino acids and peptides. The derivatization process enhances their fluorescence properties, making them more detectable during analytical procedures. The mechanism involves the formation of stable derivatives that can be analyzed with high sensitivity.
Case Study: Derivatization for Detection
A study demonstrated the use of Fmoc-Cl for the derivatization of various amino acids and neuropeptides on solid adsorbents. The reaction significantly reduced byproduct formation compared to traditional liquid-phase methods, showcasing improved efficiency and specificity . The derivatives formed were subsequently analyzed using HPLC with fluorescence detection, illustrating Fmoc-Cl's effectiveness in enhancing analytical sensitivity.
Toxicological Considerations
While Fmoc-Cl is a powerful reagent, it poses certain hazards. It is classified as corrosive and can cause severe skin burns and eye damage upon contact . Proper safety measures should be employed when handling this compound to mitigate risks associated with its use.
Comparative Analysis of Derivatization Agents
The following table summarizes key properties and applications of Fmoc-Cl compared to other common derivatization agents:
Derivatization Agent | Chemical Structure | Applications | Advantages |
---|---|---|---|
This compound (Fmoc-Cl) | C15H13ClO2 | Peptide synthesis, amino acid derivatization | High sensitivity, reduced byproducts |
Dansyl Chloride | C13H12ClN | Fluorescent labeling | Strong fluorescence signal |
Phenylisothiocyanate (PITC) | C7H6NCS | Amino acid analysis | Fast reaction time, good yield |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling Fmoc-Cl in laboratory settings?
Fmoc-Cl is moisture-sensitive and corrosive. Key precautions include:
- Use personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Work under a fume hood with local exhaust ventilation to avoid inhalation of vapors or dust .
- Avoid contact with water or humid environments to prevent hydrolysis, which releases hydrogen chloride (HCl) .
- Store at 0–10°C under inert gas (e.g., nitrogen) in airtight, light-protected containers .
Q. How should Fmoc-Cl spills be managed to minimize hazards?
- Isolate the area and evacuate non-essential personnel.
- Collect spilled material using non-reactive tools (e.g., plastic scoops) and transfer to a sealed container for disposal as hazardous waste .
- Clean contaminated surfaces with ethanol or isopropanol, followed by water. Avoid aqueous solutions to prevent HCl generation .
Q. What are the primary applications of Fmoc-Cl in peptide synthesis?
Fmoc-Cl is widely used to introduce the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on amino acids. Key steps include:
- Reacting with amino groups under alkaline conditions (pH 8–9) in solvents like 1,4-dioxane or dichloromethane .
- Quenching excess reagent with sodium carbonate or glycine to terminate reactions .
- Deprotection using piperidine or DBU in DMF for solid-phase peptide synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing Fmoc-protected amino acid active esters?
- Solvent selection : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis. For polar substrates, DMF enhances solubility .
- Temperature control : Reactions at 0–5°C reduce side reactions (e.g., racemization), while room temperature accelerates kinetics .
- Stoichiometry : A 1.2–1.5 molar excess of Fmoc-Cl ensures complete derivatization of amino groups .
- Monitoring : Track reaction progress via TLC (Rf shift) or HPLC (disappearance of starting material) .
Q. What strategies mitigate interference in HPLC analysis of Fmoc-derivatized amino acids?
- Column choice : Use reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for baseline separation .
- Derivatization pH : Maintain pH 8–9 during labeling to ensure complete reaction while avoiding hydrolysis .
- Post-derivatization cleanup : Extract unreacted Fmoc-Cl with hexane or ethyl acetate to reduce background noise .
- Detection : UV at 265 nm or fluorescence (ex: 265 nm, em: 315 nm) enhances sensitivity for trace analytes .
Q. Why do batch and flow reactor syntheses of Fmoc-Cl yield divergent results, and how can this be resolved?
- Batch reactors : Traditional methods (e.g., stirring 9-fluorenylmethanol with triphosgene in toluene) yield 25–30% due to poor mixing and phosgene loss .
- Flow reactors : Continuous systems improve mass transfer and temperature control, achieving >75% yield via precise reagent residence time (e.g., 30 min at 20°C) .
- Key parameters : Optimize triphosgene:alcohol ratio (1:1.05), residence time, and inert gas purging to stabilize intermediates .
Q. How can conflicting data on Fmoc-Cl stability in analytical methods be reconciled?
Discrepancies arise from:
- Storage conditions : Degradation accelerates above 10°C or under humidity. Use freshly prepared solutions in anhydrous acetonitrile .
- Matrix effects : Biological samples (e.g., collagen hydrolysates) may contain amines that compete with derivatization. Pre-purify samples via SPE or centrifugal filtration .
- Validation : Perform spike-and-recovery tests (85–115% recovery acceptable) and inter-laboratory comparisons to standardize protocols .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSLJNXXZKURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183116 | |
Record name | 1-(9-Fluorenyl)methyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28920-43-6 | |
Record name | 9-Fluorenylmethyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28920-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9-Fluorenyl)methyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9-Fluorenyl)methyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluoren-9-ylmethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(9-FLUORENYL)METHYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLB0BTT90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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